7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
This compound belongs to the pyrido-triazolopyrimidinone class, characterized by a fused heterocyclic core with a 2-methoxybenzyl group at position 7 and a 4-methoxyphenyl substituent at position 7. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial or kinase inhibition studies .
Properties
Molecular Formula |
C23H19N5O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-11-[(2-methoxyphenyl)methyl]-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C23H19N5O3/c1-30-17-9-7-15(8-10-17)21-20-18(26-23-24-14-25-28(21)23)11-12-27(22(20)29)13-16-5-3-4-6-19(16)31-2/h3-12,14H,13H2,1-2H3 |
InChI Key |
TXKMKXQVFSUQIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route includes the condensation of 2-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with pyrido[4,3-d]pyrimidine derivatives under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, targeting the aromatic rings or the triazolo moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include partially or fully hydrogenated derivatives.
- Substitution products vary depending on the introduced functional groups .
Scientific Research Applications
The compound 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic molecule that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antioxidant activities. This article explores the synthesis, biological activities, and potential applications of this compound based on comprehensive literature review.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the available literature, similar pyrido-pyrimidine derivatives often utilize microwave-assisted synthesis techniques to enhance yield and reduce reaction times. These methods can involve the use of various starting materials such as substituted benzyl and phenyl compounds reacted under controlled conditions.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of pyrido-pyrimidines can demonstrate significant antibacterial activity against a range of pathogens. For instance, studies have shown that compounds with similar structures possess minimum inhibitory concentration (MIC) values comparable to established antibiotics like cefotaxime. The presence of electron-withdrawing groups and specific moieties appears to enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In the realm of oncology, pyrido-pyrimidine derivatives have been investigated for their anticancer potential. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly impact their cytotoxicity against various cancer cell lines.
Antioxidant Activity
Antioxidant properties are another area where this compound may exhibit beneficial effects. Research has demonstrated that certain pyrido-pyrimidine derivatives can effectively scavenge free radicals and inhibit lipid peroxidation in biological systems. This activity is crucial for protecting cells from oxidative stress-related damage and may contribute to the overall therapeutic profile of these compounds.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values comparable to cefotaxime | |
| Anticancer | Significant inhibition of cancer cell lines | |
| Antioxidant | Effective in scavenging free radicals |
Notable Research Insights
- Antimicrobial Efficacy : A study highlighted that certain derivatives exhibited MIC values ranging from 4–20 μmol L, indicating strong antibacterial activity against strains like Staphylococcus aureus and Salmonella typhi .
- Cytotoxicity Against Cancer : Another investigation revealed that modifications on the pyridine ring greatly influenced cytotoxic effects against breast cancer cell lines, suggesting that further structural optimization could lead to more potent anticancer agents .
- Oxidative Stress Protection : The antioxidant activity was assessed using lipid peroxidation assays, where compounds demonstrated inhibition rates exceeding those of standard antioxidants like Trolox .
Mechanism of Action
The mechanism of action of 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
a. Halogen vs. Methoxy Substitutions
- 7-(2-Chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one (CAS: 1158630-33-1) Molecular formula: C₂₁H₁₄ClN₅O (MW: 387.8) vs. the target compound’s C₂₃H₂₀N₅O₃ (estimated MW: ~414.4). This may decrease metabolic stability but enhance electrophilic interactions in target binding .
- 14-(4-Halophenyl)-12-methoxy Derivatives (e.g., ) Compounds with 4-chloro or 4-bromophenyl groups exhibit notable antimicrobial activity, suggesting halogen substituents enhance potency against pathogens like Staphylococcus aureus. The target compound’s 4-methoxyphenyl group may prioritize different mechanisms, such as improved membrane penetration via increased lipophilicity .
Heterocyclic Core Modifications
- Thieno-Fused Triazolopyrimidines (e.g., 9b in ) Replacement of the pyrido ring with a thieno moiety introduces sulfur, altering electronic properties and solubility. For instance, thieno derivatives may exhibit stronger π-π stacking but reduced hydrogen-bonding capacity compared to pyrido systems .
- This contrasts with the pyrido-triazolopyrimidinone core, which may offer better adaptability for target binding .
Antimicrobial Activity
- Compounds in with 4-halophenyl and methoxy groups show MIC values of 2–8 µg/mL against Gram-positive bacteria. The target compound’s dual methoxy substituents may broaden activity against resistant strains by mitigating efflux pump interactions .
- In , pyrano-fused triazolopyrimidines exhibit moderate antifungal activity (e.g., 70% inhibition of Candida albicans at 50 µg/mL). The target compound’s pyrido core could enhance bioavailability, though direct comparisons require experimental validation .
Physicochemical and Spectral Properties
Biological Activity
The compound 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one represents a novel class of pyrido[4,3-d]pyrimidine derivatives that have garnered attention for their potential pharmacological applications. This article aims to explore the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound's structure features a pyrido[4,3-d]pyrimidine core fused with a triazole ring. The presence of methoxybenzyl and methoxyphenyl substituents enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Compounds have been reported to induce cell cycle arrest and promote apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that a related pyrido[4,3-d]pyrimidine compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7), indicating potent cytotoxic effects .
Antimicrobial Activity
The biological activity of triazolo-pyrimidines extends to antimicrobial properties. Research has shown that these compounds possess significant efficacy against a range of bacterial and fungal pathogens.
- Antibacterial Activity : A series of studies have evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
- Antifungal Activity : In vitro assays revealed activity against common fungal strains such as Candida albicans, further supporting its broad-spectrum antimicrobial potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrido[4,3-d]pyrimidine derivatives. Key observations include:
- Substituent Effects : The presence of electron-donating groups such as methoxy enhances the electron density on the aromatic rings, potentially increasing binding affinity to biological targets.
- Fused Ring Systems : The triazole moiety contributes to increased stability and bioactivity due to its ability to participate in hydrogen bonding with target proteins .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido-triazolo-pyrimidinone, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step cyclocondensation reactions. A typical route includes:
Core formation : Cyclize a pyridine precursor with a triazole moiety using a base (e.g., K₂CO₃) in DMF at 80–100°C .
Substituent introduction : Introduce methoxybenzyl and methoxyphenyl groups via nucleophilic substitution or Suzuki coupling, requiring Pd catalysts and inert atmospheres .
Purification : Use column chromatography with ethyl acetate/hexane gradients and confirm purity via HPLC (>95%) .
- Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF for higher yields) and monitor reaction progress with TLC. Microwave-assisted synthesis can reduce time by 40–60% .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Techniques :
- NMR : ¹H/¹³C NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray crystallography : Resolves bicyclic core geometry and dihedral angles between substituents (e.g., methoxyphenyl groups at ~45°) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~493.18 g/mol) .
Advanced Research Questions
Q. What methodologies are suitable for analyzing contradictory structure-activity relationship (SAR) data involving methoxy substituents?
- Case Study : If methoxy groups at the 2-position enhance binding affinity but reduce solubility:
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., kinase domains) .
Comparative assays : Test analogs with -OCH₃ vs. -OH/-CF₃ groups in enzyme inhibition assays (IC₅₀) and logP measurements .
Data reconciliation : Use multivariate analysis (PCA) to isolate variables (e.g., steric effects vs. electronic contributions) .
Q. How can researchers design experiments to resolve conflicting bioactivity results in different cell lines?
- Approach :
Dose-response profiling : Test compound concentrations from 1 nM–100 μM in 3+ cell lines (e.g., HEK293, HeLa) with controls for cytotoxicity (MTT assay) .
Mechanistic studies : Use siRNA knockdowns or Western blotting to identify pathway-specific effects (e.g., AMPK vs. mTOR inhibition) .
Meta-analysis : Compare results with structurally similar triazolopyrimidines (e.g., PubChem CID 863458-18-8) to identify confounding factors .
Q. What strategies optimize aqueous solubility without compromising target binding affinity?
- Experimental Design :
Derivatization : Introduce hydrophilic groups (e.g., -SO₃H, -NH₂) at the 7-position via post-synthetic modifications .
Co-solvent systems : Test solubility in PBS with 10% DMSO or cyclodextrin inclusion complexes .
In silico screening : Use Schrödinger’s QikProp to predict solubility (logS) and prioritize analogs with logS > -4 .
Q. How can reaction byproducts during synthesis be systematically identified and minimized?
- Protocol :
LC-MS/MS analysis : Detect impurities (e.g., de-methylated byproducts) using a C18 column and gradient elution .
Kinetic studies : Monitor reaction intermediates via in situ IR spectroscopy to identify side reactions (e.g., over-cyclization) .
Process optimization : Reduce byproduct formation by lowering temperature during cyclization (from 100°C to 60°C) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
